molecular formula C25H24N4O4S B11494544 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylbenzyl)furan-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylbenzyl)furan-2-carboxamide

Cat. No.: B11494544
M. Wt: 476.5 g/mol
InChI Key: LBXIAKONZVJUHH-UHFFFAOYSA-N
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Description

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyrimidine, sulfonamide, phenyl, and furan groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and furan intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or furan derivatives.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-[(4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-16-4-6-19(7-5-16)15-21-10-13-23(33-21)24(30)28-20-8-11-22(12-9-20)34(31,32)29-25-26-17(2)14-18(3)27-25/h4-14H,15H2,1-3H3,(H,28,30)(H,26,27,29)

InChI Key

LBXIAKONZVJUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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